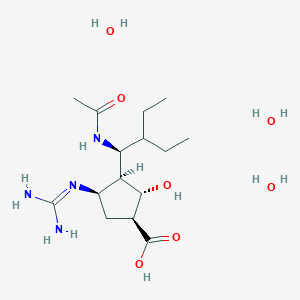
ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a 3-iodophenyl group, and a 5-methylimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Introduction of the 3-iodophenyl group: The 3-iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Esterification: The ethyl ester group can be introduced through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a polar solvent and a base to facilitate the reaction.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation and reduction reactions: Products vary depending on the specific reaction and conditions used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a bromine atom instead of iodine.
Ethyl 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a chlorine atom instead of iodine.
Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.
Eigenschaften
Molekularformel |
C13H13IN2O2 |
|---|---|
Molekulargewicht |
356.16 g/mol |
IUPAC-Name |
ethyl 2-(3-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13IN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AVHBSMGVKCXWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)
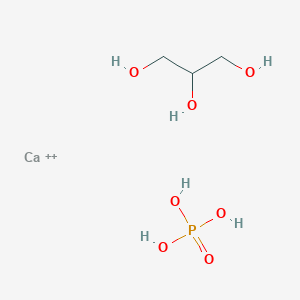
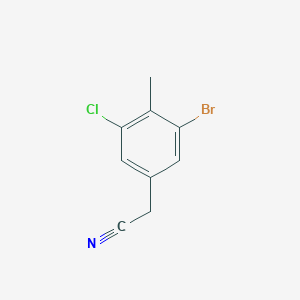
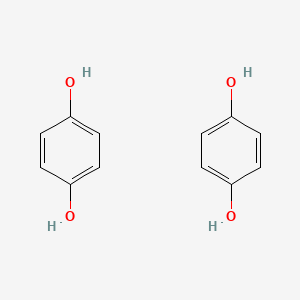
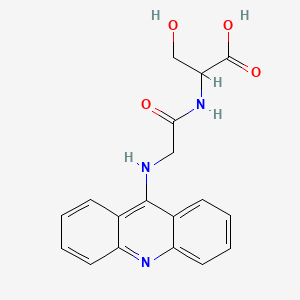
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)
![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
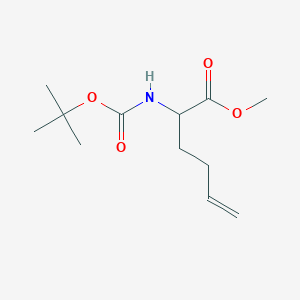
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)

